

# Delavirdine: A Comprehensive Technical Review of its Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: Delavinone

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## Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of highly active antiretroviral therapy (HAART), delavirdine plays a crucial role in the management of HIV by specifically targeting the viral replication process. This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of delavirdine, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound.<sup>[1]</sup> Its structure is characterized by a central piperazine ring linking an indole moiety and a pyridine ring.

Chemical Structure:

- IUPAC Name: N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide<sup>[2]</sup>

- CAS Number: 136817-59-9[3]
- Molecular Formula: C<sub>22</sub>H<sub>28</sub>N<sub>6</sub>O<sub>3</sub>S[3]
- SMILES: CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C[2]

The key structural features of delavirdine are pivotal to its biological activity, facilitating its specific interaction with the HIV-1 reverse transcriptase enzyme.

## Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

Property	Value
Molecular Weight	456.56 g/mol [4]
Melting Point	226-228 °C[4]
pKa	pKa1: 4.56, pKa2: 8.9[4]
Log P (n-octanol/water)	2.84[4]
Aqueous Solubility	pH 1.0: 2942 mg/mL, pH 2.0: 295 mg/mL, pH 7.4: 0.81 mg/mL (at 23 °C)[4]
Protein Binding	Approximately 98%[3]

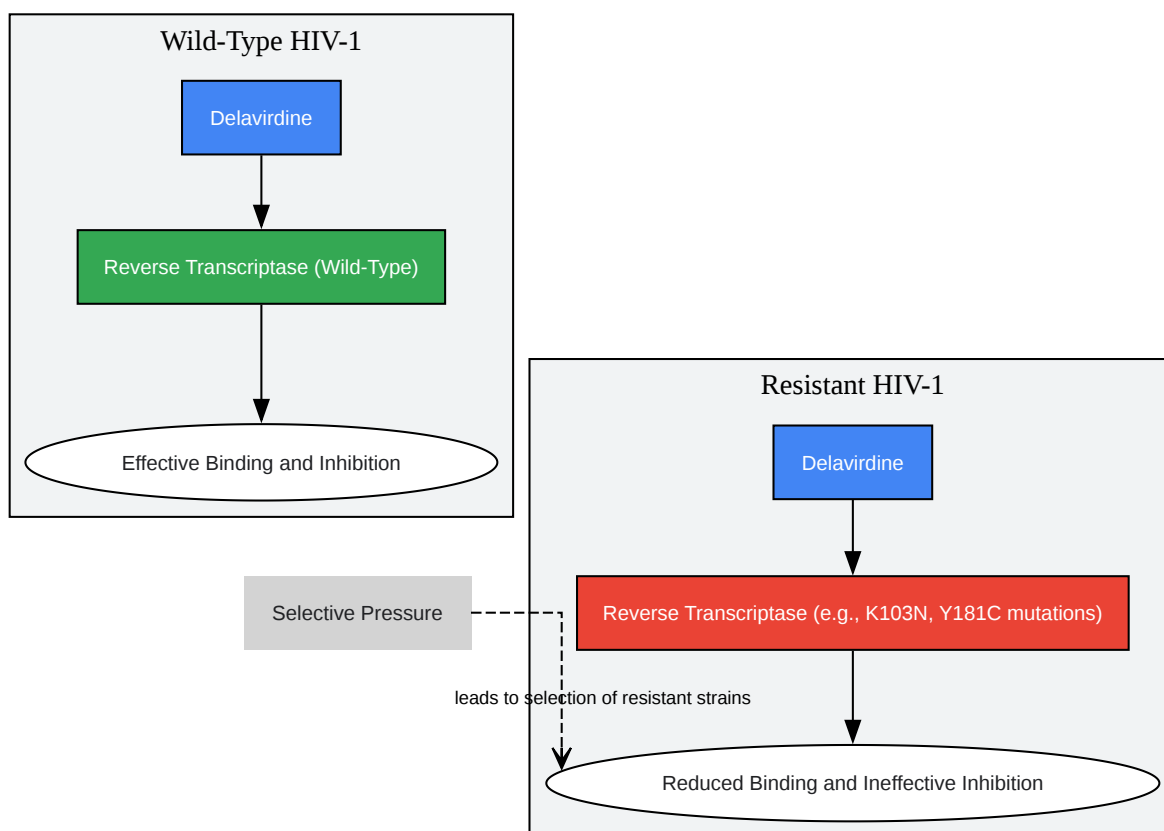
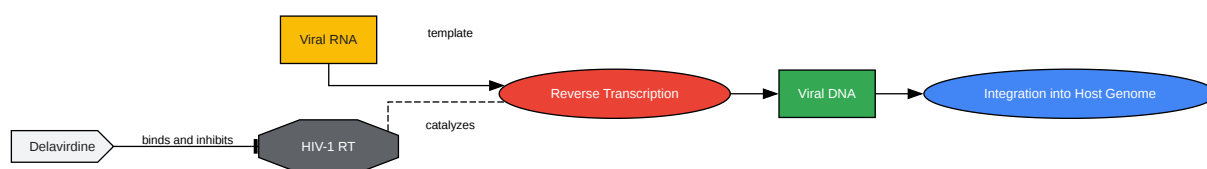
## Mechanism of Action

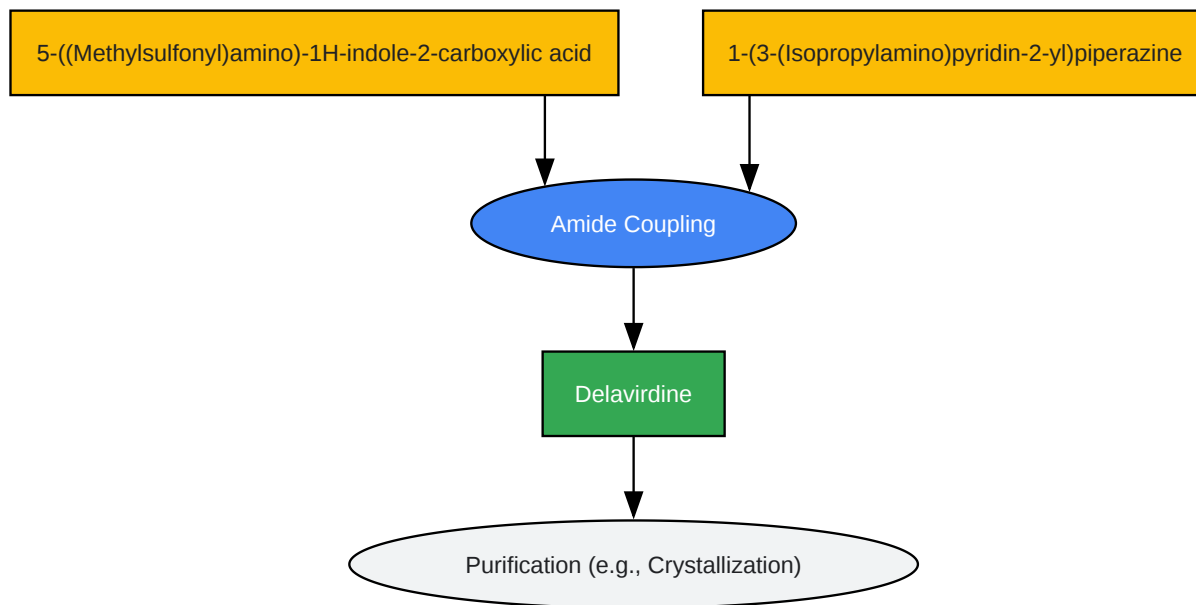
Delavirdine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[3] [5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), delavirdine does not require intracellular phosphorylation to become active.

## Direct Inhibition of HIV-1 Reverse Transcriptase

Delavirdine binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside triphosphates bind.[2] This allosteric binding

induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.[1][2] This action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. It is important to note that delavirdine is not active against HIV-2 RT or human DNA polymerases.[2]





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